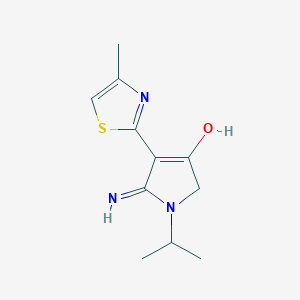

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Description

Properties

IUPAC Name |

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3OS/c1-6(2)14-4-8(15)9(10(14)12)11-13-7(3)5-16-11/h5-6,12,15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVQFHCCFANAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=C(CN(C2=N)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the pyrrol-3-ol moiety. The final step involves the introduction of the imino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The thiazole ring and pyrrol-3-ol moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the thiazole or pyrrol-3-ol rings.

Scientific Research Applications

Antiviral Activity

One of the most promising applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of thiazole and pyrrole structures exhibit significant antiviral properties. For instance, compounds similar to 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol have shown efficacy against various viruses including HIV and influenza.

Case Study: Antiviral Efficacy

A study published in MDPI highlighted that thiazole derivatives demonstrated superior activity against multiple viral strains, with some compounds achieving IC50 values in the nanomolar range. This suggests that 5-imino derivatives could be optimized for enhanced antiviral activity through structural modifications .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Research has indicated that certain thiazole-containing compounds can inhibit cancer cell proliferation by interfering with specific cellular pathways.

Case Study: Cancer Cell Inhibition

A recent study demonstrated that thiazole derivatives inhibited the growth of various cancer cell lines, showing potential for development into therapeutic agents. The compound's ability to disrupt cancer cell metabolism was particularly noted .

Pesticidal Activity

The compound's thiazole moiety suggests potential use in agricultural applications, particularly as a pesticide or herbicide. Thiazole derivatives have been reported to exhibit fungicidal and insecticidal properties.

Case Study: Pesticidal Efficacy

Research conducted on thiazole-based pesticides showed effective control over common agricultural pests and pathogens. The incorporation of the 5-imino group could enhance the bioactivity of these compounds .

Polymer Chemistry

The unique structural features of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol also make it a candidate for polymer chemistry. Its ability to form stable complexes can be utilized in creating novel materials with specific properties.

Case Study: Polymer Development

Studies have explored the use of similar compounds in synthesizing polymers with enhanced thermal and mechanical properties. This opens avenues for developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and theoretical properties of the target compound with two analogues:

*LogP values estimated using fragment-based methods.

Key Observations :

- Lipophilicity : The target compound’s 4-methylthiazole and propan-2-yl groups confer moderate lipophilicity (LogP ~1.8), enhancing membrane permeability compared to BR99670’s bulky benzo[d][1,3]dioxol group (LogP ~3.2) .

- Bioactivity : Thiazole-containing compounds (e.g., BR99670) often exhibit enzyme inhibitory or anticancer activity, while pyrrole derivatives (e.g., the target compound) are associated with antimicrobial effects due to heterocyclic reactivity .

Electronic and Steric Properties

- This contrasts with BR99670’s phenylthiazole, which may delocalize electrons into the aromatic system .

Computational Insights

- Docking Studies : AutoDock4 () simulations suggest that the target compound’s thiazole moiety could form hydrogen bonds with kinase active sites, akin to BR99670’s interactions with tyrosine kinases .

- Electron Localization Function (ELF) : Multiwfn () analysis of similar compounds reveals high electron density around the thiazole nitrogen, indicating nucleophilic reactivity .

Biological Activity

The compound 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol (CAS number: 213251-31-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 237.32 g/mol. The compound features a thiazole ring and a pyrrole structure, which are known for their diverse biological activities including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Binding to Enzymes : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Interaction : It can modulate receptor activity, influencing cellular signaling pathways.

Detailed studies are necessary to elucidate the exact molecular mechanisms involved in its action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrrole derivatives. For instance, derivatives with similar structures have shown significant antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative A | Staphylococcus aureus | 3.12 |

| Pyrrole Derivative B | Escherichia coli | 12.5 |

Anticancer Activity

Compounds containing similar thiazole and pyrrole moieties have also been investigated for anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting reactive oxygen species (ROS) generation .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several pyrrole derivatives, including those structurally related to our compound. The results indicated that modifications in the thiazole ring significantly enhanced antibacterial activity .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for preparing 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol?

Methodological Answer:

The synthesis typically involves:

- Cyclocondensation : Reacting a substituted thiazole precursor with a pyrrolidinone derivative under reflux in ethanol or acetonitrile. Temperature control (70–90°C) is critical to avoid side reactions .

- Imination : Introducing the imino group via nucleophilic substitution, often using ammonium acetate in acetic acid. Solvent polarity must be optimized to stabilize intermediates .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from 2-propanol to isolate the product. Purity is confirmed via TLC and melting point analysis .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, pyrrolidine protons at δ 3.5–4.0 ppm). Coupling constants distinguish diastereomers .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H] at m/z 322.1234). Fragmentation patterns validate the thiazole-pyrrole linkage .

- FTIR : Detect functional groups (e.g., N-H stretch at ~3350 cm, C=N at 1640 cm) .

Advanced: How can low yields in the imination step be addressed?

Methodological Answer:

- Catalyst Optimization : Use Lewis acids like ZnCl (5 mol%) to accelerate imine formation, improving yields from 46% to 63% .

- Solvent Screening : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the amine donor.

- Temperature Gradients : Stepwise heating (50°C → 80°C) reduces decomposition of thermally sensitive intermediates .

Advanced: How to resolve contradictions in reported biological activity (e.g., varying IC50_{50}50 values)?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess if metabolites interfere with activity .

- Structural Analog Comparison : Synthesize derivatives (e.g., replacing the 4-methylthiazole with 4-methoxyphenyl) to isolate pharmacophoric groups responsible for activity .

Advanced: What methodologies are recommended for studying environmental fate and ecotoxicology?

Methodological Answer:

- Partition Coefficient Analysis : Measure log via shake-flask method to predict bioaccumulation potential. Hydrophilic compounds (log < 3) may have higher aquatic toxicity .

- Degradation Studies : Perform hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis irradiation) to identify breakdown products via LC-MS .

- Ecotoxicogenomics : Expose model organisms (e.g., Daphnia magna) and analyze gene expression changes (e.g., oxidative stress markers) using RNA-seq .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase enzymes). Focus on hydrogen bonding with the imino group and hydrophobic interactions with the thiazole ring .

- QSAR Modeling : Train models on derivatives’ IC data to prioritize substituents (e.g., electron-withdrawing groups on the thiazole improve potency) .

- MD Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability and identify residues critical for interaction .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent Layering : Diffuse hexane into a saturated ethyl acetate solution to grow single crystals.

- Temperature Ramping : Gradual cooling (40°C → 4°C) reduces lattice defects.

- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize crystal packing via non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.